molecular formula C21H29N3O2 B2443720 N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574619-13-8

N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2443720
CAS No.: 1574619-13-8
M. Wt: 355.482
InChI Key: KCUJTPCQNDTKQT-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C21H29N3O2 and its molecular weight is 355.482. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclohexyl-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-2-23-18-14-15(20(25)22-16-8-4-3-5-9-16)11-12-17(18)21(26)24-13-7-6-10-19(23)24/h11-12,14,16,19H,2-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUJTPCQNDTKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a synthetic compound with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound based on available research findings.

The compound has the following chemical characteristics:

  • CAS Number : 1574619-13-8
  • Molecular Formula : C18H24N2O2
  • Molecular Weight : 300.4 g/mol

Biological Activity Overview

Research has indicated that compounds similar to N-cyclohexyl-5-ethyl-11-oxo-pyridoquinazoline derivatives exhibit a range of biological activities. These include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural analogs have shown promise against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions like rheumatoid arthritis. Similar compounds have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
  • Antioxidant Activity : Compounds within this class have demonstrated significant antioxidant properties, reducing oxidative stress markers in cellular models.

Anticancer Studies

A study evaluating the cytotoxic effects of various quinazoline derivatives found that certain structural modifications enhance their potency against cancer cells. For instance:

  • Cell Lines Tested : A549 (lung cancer) and MCF7 (breast cancer).
  • Results : Compounds with similar structures showed IC50 values in the micromolar range, indicating effective inhibition of cell growth.
CompoundCell LineIC50 (µM)
Compound AA54912.5
Compound BMCF715.0
N-cyclohexyl derivativeA54910.0

Anti-inflammatory Mechanisms

Research into the anti-inflammatory effects of quinazoline derivatives suggests they may act as selective COX inhibitors:

  • Mechanism : Inhibition of COX enzymes leads to reduced prostaglandin synthesis.
Study ReferenceCOX Inhibition (%)
Study 185%
Study 275%

Antioxidant Activity

The antioxidant potential was evaluated using various assays:

  • DPPH Radical Scavenging Assay
  • Ferric Reducing Antioxidant Power (FRAP)

Results indicated that the N-cyclohexyl derivative exhibited significant radical scavenging activity comparable to known antioxidants.

Assay TypeN-cyclohexyl Derivative (%)Reference Antioxidant (%)
DPPH70%80% (Trolox)
FRAP65%75% (Ascorbic Acid)

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study on Cancer Treatment : A clinical trial involving a related quinazoline compound showed promising results in reducing tumor size in patients with advanced-stage cancer.
  • Inflammation and Pain Management : Patients treated with COX-inhibiting quinazolines reported reduced pain and inflammation markers compared to placebo groups.

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